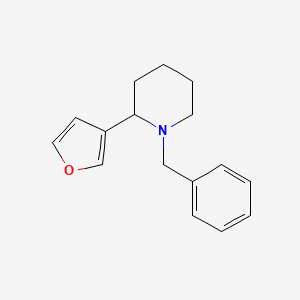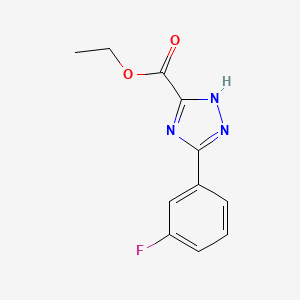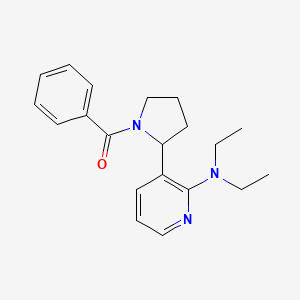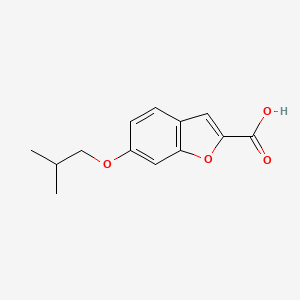
6-Isobutoxybenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isobutoxybenzofuran-2-carboxylicacid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound features an isobutoxy group attached to the benzofuran core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxybenzofuran-2-carboxylicacid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or acids.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via etherification reactions, where an appropriate isobutyl alcohol reacts with the benzofuran core under acidic or basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of 6-Isobutoxybenzofuran-2-carboxylicacid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, reducing the overall production cost and environmental impact .
Types of Reactions:
Oxidation: 6-Isobutoxybenzofuran-2-carboxylicacid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
6-Isobutoxybenzofuran-2-carboxylicacid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of benzofuran derivatives.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of benzofuran derivatives with biological targets, such as enzymes and receptors
Mécanisme D'action
The mechanism of action of 6-Isobutoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or bind to proteins, affecting their function. The isobutoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound-target complex .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, lacking the isobutoxy and carboxylic acid groups.
6-Butoxybenzofuran-2-carboxylicacid: Similar structure but with a butoxy group instead of an isobutoxy group.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing a nitrogen atom in the ring.
Uniqueness: 6-Isobutoxybenzofuran-2-carboxylicacid is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. The combination of the benzofuran core with the isobutoxy and carboxylic acid groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
6-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-8(2)7-16-10-4-3-9-5-12(13(14)15)17-11(9)6-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
Clé InChI |
BIHJPZPKOACUHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC2=C(C=C1)C=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



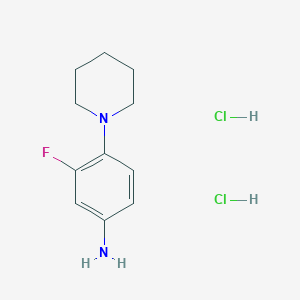


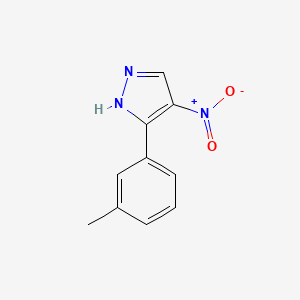
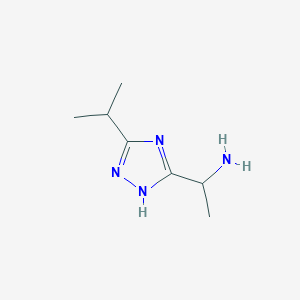
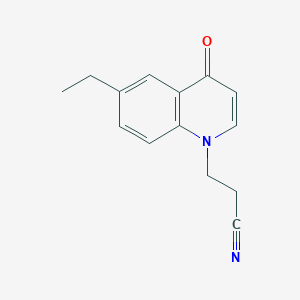
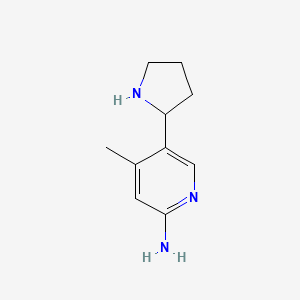

![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)

